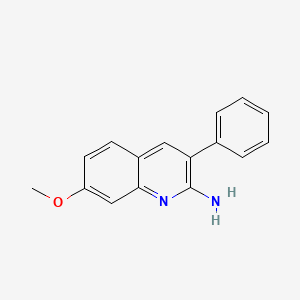
2-Amino-7-methoxy-3-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-methoxy-3-phenylquinoline is a heterocyclic aromatic compound with a quinoline backbone. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methoxy-3-phenylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be employed . Another method includes the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-methoxy-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-Amino-7-methoxy-3-phenylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-methoxy-3-phenylquinoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminoquinoline
- 7-Methoxyquinoline
- 3-Phenylquinoline
Comparison
2-Amino-7-methoxy-3-phenylquinoline is unique due to the presence of both amino and methoxy groups, which enhance its biological activity and chemical reactivity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
203506-32-5 |
|---|---|
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
7-methoxy-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C16H14N2O/c1-19-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)18-15(12)10-13/h2-10H,1H3,(H2,17,18) |
Clave InChI |
KSOJLXXRYSKGNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


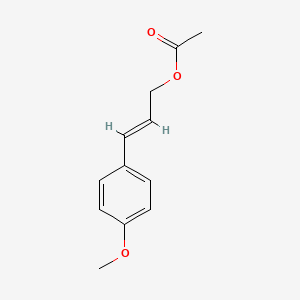


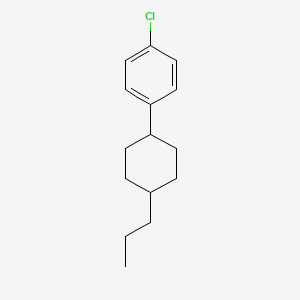
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
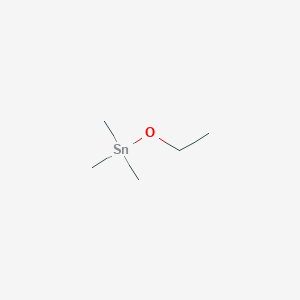

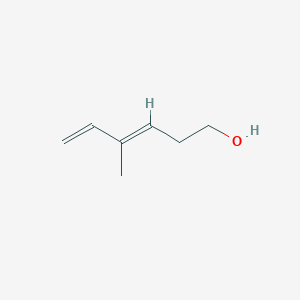
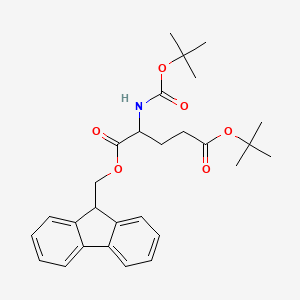
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)
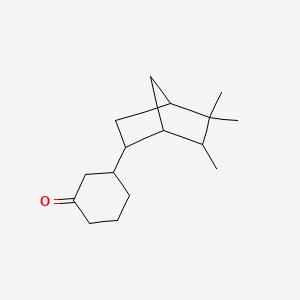
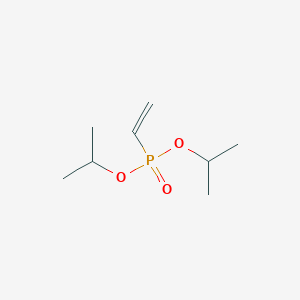
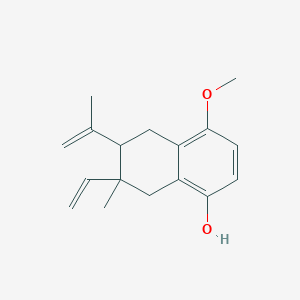
![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
